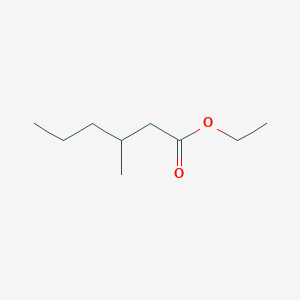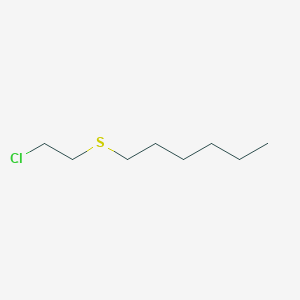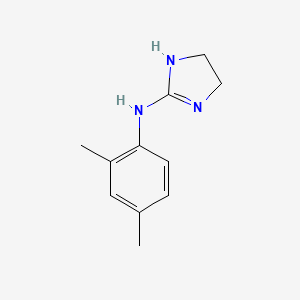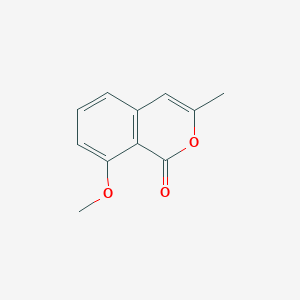
Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is a chemical compound with the linear formula C12H14O5 . It is also known as ethyl (3,4-dimethoxyphenyl)(oxo)acetate . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is characterized by its linear formula C12H14O5 . The molecular weight of this compound is 238.242 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis Process : Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate is synthesized from 3,4-dimethoxybenzylcyanide and 2-bromopropionate. This process forms the basis for creating compounds with potential biological activities (Aal, 2002).
- Chemical Reactions : Various chemical reactions involving Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate lead to the formation of different compounds. For instance, its reaction with benzene in the presence of aluminum chloride results in multiple products like ethylbenzene and 3-phenylbutanoic acid (Kato & Kimura, 1979).
Potential Biological Applications
- Antirheumatic Drug Research : As a metabolite in the synthesis of disease-modifying antirheumatic drugs (DMARDs), Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate has been studied for its pharmacological properties. Its derivatives show anti-inflammatory effects in animal models (Baba et al., 1998).
- Antioxidant Properties : Some studies focus on the compound's derivatives for their antioxidant properties, highlighting its potential in medicinal chemistry (Stanchev et al., 2009).
Pharmaceutical Chemistry
- Antimicrobial Activity : Research on derivatives of Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has revealed antimicrobial properties, suggesting its application in developing new antimicrobial agents (Kumar et al., 2016).
Propiedades
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)9-11(15)7-10-5-6-12(17-2)13(8-10)18-3/h5-6,8H,4,7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRCVIAOTNWOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506689 | |
| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate | |
CAS RN |
77483-49-9 | |
| Record name | Ethyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



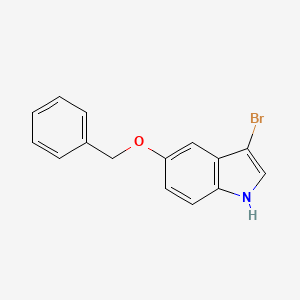


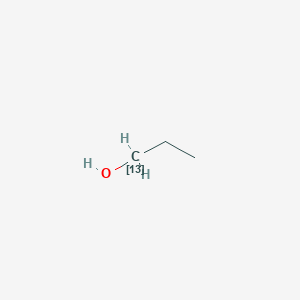




![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)
